6,9-Methanoimidazo[2,1-D][1,2,5]oxadiazepine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Methanoimidazo[2,1-D][1,2,5]oxadiazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of α-acylamino ketones with hydroxylamine hydrochloride, followed by cyclization . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the formation of the desired heterocyclic ring system .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale synthesis would likely involve optimization of the reaction conditions mentioned above. This includes scaling up the reaction, ensuring efficient mixing and heat transfer, and implementing purification steps to isolate the compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6,9-Methanoimidazo[2,1-D][1,2,5]oxadiazepine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound with altered functional groups .
Scientific Research Applications
6,9-Methanoimidazo[2,1-D][1,2,5]oxadiazepine has been explored for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 6,9-Methanoimidazo[2,1-D][1,2,5]oxadiazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique ring structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function . The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation, depending on the specific application .
Comparison with Similar Compounds
6,9-Methanoimidazo[2,1-D][1,2,5]oxadiazepine can be compared with other similar heterocyclic compounds, such as:
Imidazoles: Known for their antimicrobial and antifungal properties.
Oxadiazepines: Studied for their potential use in treating neurological disorders.
Benzodiazepines: Widely used in medicine for their anxiolytic and sedative effects.
The uniqueness of this compound lies in its fused ring system, which combines the properties of both imidazole and oxadiazepine, potentially offering a broader range of applications and enhanced biological activity .
Properties
CAS No. |
474884-44-1 |
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Molecular Formula |
C7H5N3O |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
9-oxa-3,6,10-triazatricyclo[6.2.1.02,6]undeca-1(10),2,4,7-tetraene |
InChI |
InChI=1S/C7H5N3O/c1-2-10-4-5-3-6(9-11-5)7(10)8-1/h1-2,4H,3H2 |
InChI Key |
HQBKQOCULQMAIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CN3C=CN=C3C1=NO2 |
Origin of Product |
United States |
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